molecular formula C39H67N7O8 B14035595 N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Cat. No.: B14035595
M. Wt: 762.0 g/mol
InChI Key: GEVMNTNTRNXCIJ-ITUYXABCSA-N
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Description

This compound is a highly complex macrocyclic amide featuring a hexazatricyclo[22.3.0.09,13]heptacosan backbone with multiple oxygen and nitrogen atoms, a (1R)-1-hydroxyethyl substituent, and a branched 10,12-dimethyltetradecanamide side chain. The presence of multiple hydrogen-bonding groups (hydroxyethyl, amide, and oxo moieties) implies strong intermolecular interactions, which may influence solubility, stability, and biological target binding .

Properties

Molecular Formula

C39H67N7O8

Molecular Weight

762.0 g/mol

IUPAC Name

N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C39H67N7O8/c1-5-26(2)23-27(3)15-10-8-6-7-9-11-19-32(48)43-29-16-12-20-40-37(52)30-17-13-21-45(30)34(50)25-41-33(49)24-42-38(53)31-18-14-22-46(31)39(54)35(28(4)47)44-36(29)51/h26-31,35,47H,5-25H2,1-4H3,(H,40,52)(H,41,49)(H,42,53)(H,43,48)(H,44,51)/t26?,27?,28-,29+,30+,31+,35+/m1/s1

InChI Key

GEVMNTNTRNXCIJ-ITUYXABCSA-N

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1CCCNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC1=O)[C@@H](C)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CCCNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(NC1=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the hexazatricyclo structure through cyclization reactions.
  • Introduction of the hydroxyethyl group via selective hydroxylation.
  • Attachment of the dimethyltetradecanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as:

  • High-pressure liquid chromatography (HPLC) for purification.
  • Catalytic processes to enhance reaction efficiency.
  • Use of automated synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the hexaoxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the amide or hydroxyethyl sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield corresponding aldehydes or ketones.

Scientific Research Applications

N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[2230

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or activation.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in PubChem Databases

  • Compound from : A structurally related macrocycle with a hexazatricyclo system but differing in substituents (e.g., dihydroxypropyl and aromatic groups). Its increased polarity due to hydroxyl and amino groups may enhance aqueous solubility compared to the target compound’s dimethyltetradecanamide chain .
  • Compound from : A hexacyclo system with fluorine and ethyl groups. Fluorination likely increases metabolic stability and lipophilicity, contrasting with the hydroxyethyl group in the target compound, which may improve water solubility .

Key Structural and Functional Differences

Feature Target Compound Compound Compound
Core Structure Hexazatricyclo[22.3.0.09,13]heptacosan Hexazatricyclo[22.2.1.09,13]heptacosan Hexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa
Substituents (1R)-1-hydroxyethyl, 10,12-dimethyltetradecanamide Dihydroxypropyl, aromatic ethyl Fluorine, ethyl, methyl
Hydrogen-Bonding Sites 6 oxo, 1 hydroxyethyl, 1 amide 6 oxo, 3 hydroxyl, 1 amide 2 oxo, 1 hydroxyacetamide
Predicted LogP ~3.5 (moderate lipophilicity) ~1.8 (higher polarity) ~4.2 (high lipophilicity)
Bioactivity Hypothesized antimicrobial/antifungal (based on macrocyclic motifs) Unreported Anticancer (fluorinated analogues)

Analytical and Functional Comparisons

  • NMR Profiling : The target compound’s hydrogen-bonding network (e.g., hydroxyethyl and amide groups) may create distinct solid-state vs. solution conformations, similar to T-2 toxin studies .
  • LC/MS Applications: Marine actinomycete-derived compounds () highlight the utility of LC/MS in identifying minor structural variations, such as methyl branching or hydroxylation patterns, critical for bioactivity .
  • QSAR Considerations : Van der Waals descriptors () suggest that the dimethyltetradecanamide chain enhances membrane permeability compared to polar analogues in .

Research Findings and Implications

  • Bioactivity Potential: The macrocyclic core aligns with bioactive natural products (e.g., salternamides), though the dimethyltetradecanamide side chain may reduce solubility, limiting bioavailability compared to hydroxyl-rich analogues .
  • Environmental Stability : Unlike fluorinated compounds (), the target compound’s lack of halogens may reduce environmental persistence, aligning with green chemistry principles .
  • Synthetic Challenges : The hexazatricyclo backbone requires advanced ring-closing strategies, contrasting with simpler resorcinarenes () or transition metal complexes () .

Biological Activity

N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a complex lipopeptide compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C50H80N8O17 and a molecular weight of approximately 1065.2 g/mol. It belongs to a class of compounds known for their antifungal properties and is structurally characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
CAS Number 135575-42-7

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the synthesis of 1,3-β-D-glucan. This polysaccharide is crucial for the structural integrity of fungal cell walls. By disrupting this synthesis pathway, the compound effectively compromises the viability of pathogenic fungi.

Key Mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound targets enzymes involved in glucan synthesis.
  • Modulation of Immune Response : It may influence cytokine production and immune cell adhesion through pathways involving NF-κB activation.

Biological Activity

Research has demonstrated that this compound exhibits potent antifungal activity against various strains of fungi including Candida spp. and Aspergillus spp. Its efficacy has been attributed to its ability to penetrate fungal cell walls and disrupt critical metabolic processes.

Case Studies:

  • Antifungal Efficacy : In vitro studies have shown that concentrations as low as 0.5 µg/mL can inhibit fungal growth effectively.
  • Cytotoxicity Assessment : Toxicological evaluations indicate minimal cytotoxic effects on human cells at therapeutic doses.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Fungal Growth : A study reported a significant reduction in fungal colony-forming units (CFUs) when treated with the compound compared to untreated controls.
Fungal StrainControl CFUs (log)Treated CFUs (log)% Inhibition
Candida albicans6.52.069%
Aspergillus niger7.01.579%
  • Mechanistic Insights : Investigations into the molecular interactions revealed that the compound binds to specific enzymes in the glucan synthesis pathway, leading to enzyme inhibition.

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